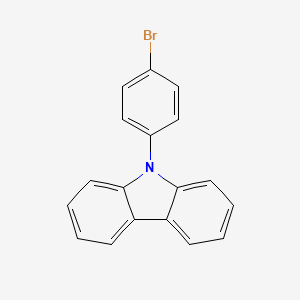

9-(4-Bromophenyl)-9H-carbazole

Overview

Description

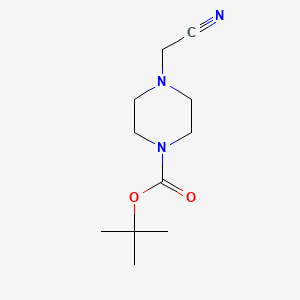

9-(4-Bromophenyl)-9H-carbazole is a compound where a 4-bromophenyl ring is attached to the 9th position of a carbazole moiety. The crystal structure of this molecule has been studied, revealing that the 4-bromophenyl ring is inclined at an angle of approximately 49.87° to the mean plane of the carbazole moiety. In the crystal, these molecules stack along the axis and are linked by C—H⋯π interactions, forming a corrugated two-dimensional network parallel to the (100) plane .

Synthesis Analysis

The synthesis of this compound and related compounds can be achieved through various methods. One approach involves the photostimulated SRN1 substitution reactions of 2'-halo[1,1'-biphenyl]-2-amines, which allows for the intramolecular C–N bond formation under "transition-metal-free" conditions . Another method includes the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole to produce derivatives such as 9-benzyl-3-bromo-9H-carbazole .

Molecular Structure Analysis

The molecular structure of this compound has been determined through single-crystal X-ray diffraction. The carbazole ring system is essentially planar, and the inclination of the attached bromophenyl ring gives the molecule a distinct geometry that influences its stacking behavior in the crystal .

Chemical Reactions Analysis

9H-Carbazole and its derivatives, including this compound, can undergo various chemical reactions. For instance, they can be transformed by biphenyl-utilizing bacteria into hydroxylated metabolites such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . These transformations are influenced by the cultivation conditions of the bacteria and the presence of other compounds like biphenyl.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. These compounds exhibit high thermal stability, with decomposition temperatures reaching up to 298 and 368 °C for different derivatives . Their luminescence properties have also been characterized, showing maximal peaks at wavelengths such as 386 and 410 nm . Additionally, the photophysical and electroluminescent properties of these compounds have been investigated for their potential application in OLEDs, demonstrating their utility as bipolar transporting materials with matched energy levels for carrier-transporting layers .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structures : Biphenyl carbazole-based derivatives, including 9-(4′-bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole, have been synthesized and characterized. Their thermal properties, crystal structures, and luminescence were analyzed. Hirshfeld surface analyses revealed significant intermolecular contacts responsible for their properties (Tang et al., 2021).

Crystallographic Studies : The crystal structures of various 9H-carbazole derivatives, including 9-[(E)-2-(4-bromophenyl)vinyl]-9H-carbazole, have been determined, emphasizing the role of van der Waals forces and weak C-H...X interactions in their packing modes (Kubicki et al., 2007).

Chemical and Biological Properties

Oxidation Products and Bacterial Biotransformation : Research on 9H-carbazole derivatives for pharmacological applications includes studying their oxidation products and bacterial biotransformation. Various strains have been investigated for their ability to produce hydroxylated metabolites (Waldau et al., 2009).

Synthesis Methods : Studies on the synthesis of substituted 9H-carbazoles using photostimulated S(RN)1 substitution reactions have been conducted, yielding a range of carbazoles with different substitutions and properties (Budén et al., 2009).

Electronic Spectroscopy : Investigations into the electronic spectroscopy of bromocarbazoles, including direct bromination of N- and C-substituted carbazoles, have been performed. This includes analysis of their UV-absorption, fluorescence, and phosphorescence emission spectra (Ponce et al., 2006).

Antimicrobial Activities : Carbazole derivatives have been synthesized and evaluated for their antimicrobial properties. This includes studying the structures and activities of various 9H-carbazole derivatives (Salih et al., 2016).

Electrochromic Properties : Research on electrochromic polymers based on carbazole units has been conducted. This includes the synthesis of materials like 4-(9H-carbazol-9-yl)-phenyl-methanone and their characterization in terms of optical contrast and switching time (Hu et al., 2013).

Anticancer Activity : Microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been explored for their potential anticancer activities. These compounds were evaluated using MTT assay against specific cell lines (Chaudhary et al., 2016).

Mechanoluminescence and Thermally Activated Fluorescence : Studies on compounds derived from (9H-carbazol-9-yl)(phenyl)methanone showing mechanoluminescence and thermally activated delayed fluorescence have been conducted, shedding light on their unique ML process and potential applications (Liu et al., 2020).

Medicinal Chemistry and Natural Products : A review on carbazole-containing molecules and their medicinal activities highlights the wide range of biological activity these compounds have, including anticancer, antibacterial, and antimalarial properties (Tsutsumi et al., 2016).

Safety and Hazards

properties

IUPAC Name |

9-(4-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDKKRKTDZMKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625205 | |

| Record name | 9-(4-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57102-42-8 | |

| Record name | 9-(4-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Bromophenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

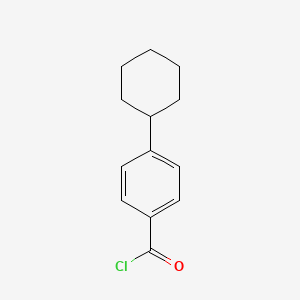

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the anticancer activity of derivatives based on the 9-(4-Bromophenyl)-9H-carbazole structure?

A1: Research suggests that certain derivatives of this compound exhibit promising anticancer activity. Specifically, when the molecule is further functionalized with phosphonate or phosphine oxide groups at specific positions, the resulting compounds demonstrate significant cytotoxic effects against A549 human non-small-cell lung carcinoma and MonoMac-6 acute monocytic leukemia cancer cells []. These findings highlight the potential of modifying the this compound scaffold to develop novel anticancer agents.

Q2: How is the structure of this compound characterized?

A2: The crystal structure of this compound has been determined using X-ray diffraction analysis []. The molecule features a planar carbazole moiety with a 4-bromophenyl ring attached to the nitrogen atom. Interestingly, the 4-bromophenyl ring is not coplanar with the carbazole unit but is instead tilted at an angle of 49.87° []. This structural information is crucial for understanding the molecule's potential interactions with biological targets and for designing further derivatives with improved properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)